2-chloro-N-(2,5-dimethylphenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethylphenyl)acetamide. This intermediate is then subjected to further reactions, including sulfonation and fluorination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE: Shares a similar structure but lacks the sulfonamide and fluoro groups.
2-CHLORO-N-(2,5-DIMETHYLPHENYL)-5-NITROBENZAMIDE: Contains a nitro group instead of a fluoro group, leading to different chemical properties and applications
Uniqueness
The presence of both chloro and fluoro groups in 2-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H13ClFNO2S |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-9-3-4-10(2)13(7-9)17-20(18,19)14-6-5-11(16)8-12(14)15/h3-8,17H,1-2H3 |
InChI Key |
CJJVTHYYLSMCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.